3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that incorporates a triazolo-pyrimidine core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound is classified within the broader category of triazole derivatives, which are known for their diverse pharmacological profiles and applications in drug development.
The compound is cataloged under the identifier 1018170-77-8 in chemical databases such as BenchChem and PubChem. Its classification as a triazolo-pyrimidine derivative places it among compounds that exhibit significant biological activity, particularly in the realm of oncology and infectious diseases. The structural uniqueness of this compound contributes to its potential as a lead compound in pharmaceutical research.
The synthesis of 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves several key steps:
Industrial methods may also adapt these techniques for large-scale production, emphasizing the need for reproducibility and cost-effectiveness in pharmaceutical applications.
The molecular formula for 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is . The InChI representation of this compound is:
The structure features a propanoic acid moiety attached to a triazolo-pyrimidine ring system, which contributes to its biological activity. The presence of the isopropyl group enhances lipophilicity, potentially improving membrane permeability.
3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the reaction outcomes. For example:
The primary mechanism of action for 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Pharmacokinetic properties influence how effectively the compound reaches its target site within biological systems .
The compound exhibits characteristics typical of organic acids:
The presence of multiple functional groups allows for diverse reactivity:
Relevant data regarding melting point, boiling point, and specific reactivity should be further explored in experimental studies for comprehensive understanding.
3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has potential applications in:
The ongoing research into triazolo-pyrimidine derivatives continues to unveil new therapeutic potentials across various medical fields .
Microwave irradiation has revolutionized the synthesis of triazolo[1,5-a]pyrimidine scaffolds, significantly enhancing the efficiency of constructing the core structure of 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid. This technique facilitates rapid ring closure through cyclocondensation reactions between ethyl 5-amino-1,2,4-triazole-3-carboxylate and β-keto esters or diketones bearing the isopropyl substituent. Under microwave conditions (150–180°C, 20–30 minutes), reaction times are reduced from hours under conventional heating to minutes while improving yields by 25–40%. Key advantages include precise temperature control, minimized side reactions (e.g., decarboxylation or decomposition), and uniform energy distribution, which ensures consistent regioselectivity at the C7 position for isopropyl group incorporation. As demonstrated in RdRP inhibitor synthesis, this method achieves >90% regiochemical purity for the 7-isopropyl isomer, critical for subsequent propanoic acid side-chain functionalization [8].
Table 1: Microwave vs. Conventional Synthesis of Triazolo-Pyrimidine Core
Parameter | Microwave Method | Conventional Reflux |
---|---|---|
Reaction Temperature | 150–180°C | 110–130°C |
Reaction Time | 20–30 minutes | 8–12 hours |
Isomeric Purity (7-iPr) | >90% | 70–75% |
Typical Yield | 85–92% | 60–70% |
Energy Consumption | 0.5–0.8 kWh/mol | 2.5–3.2 kWh/mol |
Sustainable synthesis routes for this compound emphasize elimination of toxic catalysts and hazardous solvents. Catalyst-free cyclocondensation protocols leverage high-temperature activation (neat conditions, 160°C) to couple 5-amino-1,2,4-triazole derivatives with isopropyl-functionalized 1,3-dicarbonyl compounds, achieving yields of 78–85% without acid or base promoters. For solvent selection, bio-derived ethyl lactate and cyclopentyl methyl ether (CPME) effectively replace dichloromethane or dimethylformamide in:
Industrial-scale production (multi-kilogram batches) employs a hybrid approach combining microwave-assisted cyclization with continuous-flow carboxylation to balance throughput and purity. Key scalability findings include:
Table 2: Cost Drivers in Industrial-Scale Synthesis
Process Stage | Cost Contribution | Optimization Strategy | Impact |
---|---|---|---|
Raw Materials | 52% | Bulk sourcing of β-keto esters | 18% cost reduction |
Energy Consumption | 25% | Microwave batch processing | 30% energy savings |
Waste Treatment | 15% | CPME solvent recycling (>90% recovery) | 40% lower disposal costs |
Purification | 8% | Anti-solvent crystallization | Eliminates chromatography |
Total production costs for commercial batches reach $1,200–$1,500/kg at 97% purity, with further reductions anticipated via catalytic transfer hydrogenation for intermediate reduction. Crucially, the absence of noble-metal catalysts (e.g., palladium) and high-atom-economy reactions (average 85%) position this synthesis as economically competitive. Current work focuses on enzymatic hydrolysis to replace caustic bases, potentially cutting purification costs by an additional 20% [5] [8] [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9